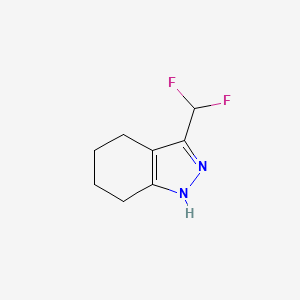
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Compounds with a similar difluoromethyl group have been known to target enzymes such as succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of cells .
Mode of Action
Similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . This inhibition results in the disruption of spore germination, germ tube growth, and mycelial growth within the target species .
Biochemical Pathways
The inhibition of succinate dehydrogenase can disrupt the tricarboxylic acid cycle, affecting energy production within the cell . This disruption can lead to the death of the cell, thereby exerting a fungicidal effect .
Pharmacokinetics
The difluoromethyl group has attracted significant attention in medicinal chemistry due to its unique combination of being an h-bond donor and also lipophilic . This combination can provide advantages to pharmacokinetics and potency .
Result of Action
Similar compounds that inhibit succinate dehydrogenase can lead to the death of the cell, thereby exerting a fungicidal effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents under specific reaction conditions, such as the use of metal-based catalysts or photoredox catalysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the utilization of fluoroform for difluoromethylation in continuous flow has been reported as an efficient method . This approach allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include metal-based catalysts, photoredox catalysts, and difluoromethylation reagents such as ClCF2H . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, difluoromethylation reactions typically yield difluoromethylated indazole derivatives, which can be further functionalized for various applications .
Scientific Research Applications
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and has similar applications in pharmaceuticals and agrochemicals.
Benzovindiflupyr: Another difluoromethylated compound used as a fungicide.
Pydiflumetofen: A fungicide that combines a difluoromethyl group with a pyrazole ring.
Uniqueness
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific indazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h8H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUSNGSCFPPYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














